Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate
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Overview
Description
Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to an acrylic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate typically involves the reaction of 3-chlorosulfonylbenzaldehyde with methyl acrylate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia, primary amines, or alcohols in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Sulfonamides or sulfonate esters.
Scientific Research Applications
Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorosulfonylphenyl)acrylic acid methyl ester: Similar structure but with the chlorosulfonyl group in the para position.
3-(3-Bromosulfonylphenyl)acrylic acid methyl ester: Similar structure but with a bromosulfonyl group instead of chlorosulfonyl.
3-(3-Methanesulfonylphenyl)acrylic acid methyl ester: Similar structure but with a methanesulfonyl group.
Uniqueness
Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate is unique due to the specific positioning of the chlorosulfonyl group, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different reaction pathways and products compared to its analogs.
Properties
Molecular Formula |
C10H9ClO4S |
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Molecular Weight |
260.69 g/mol |
IUPAC Name |
methyl 3-(3-chlorosulfonylphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-7H,1H3 |
InChI Key |
IRLXDBWFFKLKOD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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